5-Iodo-2-methylbenzamide
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Overview
Description
5-Iodo-2-methylbenzamide: is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylbenzamide typically involves the iodination of 2-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methylbenzamide, while a Suzuki coupling reaction with phenylboronic acid would produce 5-phenyl-2-methylbenzamide.
Scientific Research Applications
5-Iodo-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom can play a crucial role in these interactions by forming halogen bonds or influencing the electronic properties of the molecule. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
2-Iodo-N-methylbenzamide: Similar structure but with the iodine atom at the 2nd position.
5-Bromo-2-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
5-Iodo-2-chlorobenzamide: Similar structure but with a chlorine atom at the 2nd position.
Uniqueness: 5-Iodo-2-methylbenzamide is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions. The presence of iodine can enhance its ability to participate in halogen bonding and other interactions, making it valuable in specific applications where these properties are desired.
Properties
IUPAC Name |
5-iodo-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBNHOCCYCOLRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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